Lipophilicity Difference vs. N-Boc-Pipecolic Acid
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid exhibits a calculated Log P (XLOGP3) of 1.78 and a topological polar surface area (TPSA) of 66.84 Ų . In contrast, the unsubstituted N-Boc-pipecolic acid (CAS 26250-84-0) has a predicted XLOGP3 of approximately 0.83 and a TPSA of 66.84 Ų [1]. The ~0.95 log unit increase in lipophilicity attributed to the α-methyl group can influence membrane permeability and distribution characteristics, making the target compound a potentially more suitable building block for projects targeting hydrophobic binding pockets or requiring enhanced blood-brain barrier penetration. This comparison is based on cross-study computational predictions.
| Evidence Dimension | Lipophilicity (XLOGP3) |
|---|---|
| Target Compound Data | XLOGP3 = 1.78 |
| Comparator Or Baseline | N-Boc-pipecolic acid (CAS 26250-84-0), XLOGP3 ≈ 0.83 |
| Quantified Difference | Δ Log P ≈ +0.95 |
| Conditions | Computational prediction (XLOGP3) |
Why This Matters
Increased lipophilicity can be a critical selection factor for medicinal chemists optimizing compound permeability or targeting specific subcellular compartments.
- [1] PubChem. N-Boc-pipecolic acid, CID 111056. View Source
